Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Description

Molecular Architecture and Stereoelectronic Features

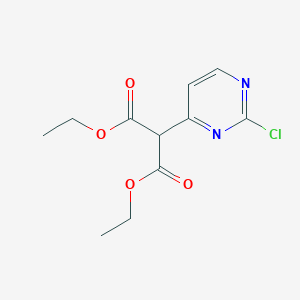

Diethyl 2-(2-chloropyrimidin-4-yl)malonate (CAS 879403-14-2) features a pyrimidine ring substituted at the 4-position with a malonate ester group and at the 2-position with a chlorine atom. Its molecular formula is $$ \text{C}{11}\text{H}{13}\text{ClN}2\text{O}4 $$, with a molecular weight of 272.69 g/mol. The malonate moiety consists of two ethyl ester groups bonded to a central methylene carbon, which is covalently linked to the pyrimidine ring. The chlorine atom at the 2-position introduces significant electronic asymmetry, enhancing electrophilic character at the 4- and 6-positions of the pyrimidine ring.

The stereoelectronic effects arise from resonance stabilization between the pyrimidine’s nitrogen lone pairs and the electron-withdrawing chlorine substituent. This interaction polarizes the ring system, increasing reactivity toward nucleophilic substitution at the 4-position. The malonate ester groups contribute steric bulk while maintaining rotational flexibility, as evidenced by variable-temperature NMR studies of analogous compounds.

Table 1: Key Molecular Properties

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR : Ethyl groups appear as quartets ($$ \delta $$ 1.2–1.4 ppm) and triplets ($$ \delta $$ 4.1–4.3 ppm). Pyrimidine protons resonate as doublets: H-5 ($$ \delta $$ 6.3–6.5 ppm) and H-6 ($$ \delta $$ 8.1–8.3 ppm), with coupling constants ($$ J $$) of 5–6 Hz.

- $$ ^{13}\text{C} $$ NMR : Carbonyl carbons ($$ \text{C=O} $$) appear at $$ \delta $$ 165–170 ppm. Pyrimidine carbons show distinct signals: C-2 ($$ \delta $$ 158 ppm, Cl-substituted), C-4 ($$ \delta $$ 125 ppm, malonate-linked), and C-5/C-6 ($$ \delta $$ 110–115 ppm).

Infrared (IR) Spectroscopy :

Strong absorption bands at 1720–1700 cm$$ ^{-1} $$ (ester $$ \text{C=O} $$) and 1550–1500 cm$$ ^{-1} $$ (pyrimidine ring vibrations). The C-Cl stretch appears as a medium-intensity peak near 750 cm$$ ^{-1} $$.

Mass Spectrometry (MS) :

Electrospray ionization (ESI-MS) reveals a molecular ion peak at $$ m/z $$ 273.1 [M+H]$$ ^+ $$, with fragmentation patterns showing loss of ethyl groups ($$ m/z $$ 227) and the chlorine substituent ($$ m/z $$ 237).

Table 2: Spectral Data Summary

Crystallographic Studies and Conformational Analysis

No direct crystallographic data exists for this compound. However, analogous pyrimidine-malonate esters exhibit monoclinic crystal systems with $$ P2_1/c $$ space groups. The malonate moiety typically adopts a planar conformation due to conjugation between the carbonyl groups and the central methylene carbon. Steric hindrance between the ethyl esters and pyrimidine ring limits rotational freedom, favoring a syn-periplanar arrangement.

In related structures, intermolecular hydrogen bonds between ester carbonyl oxygen and pyrimidine protons stabilize the lattice ($$ d = 2.8–3.0 \, \text{Å} $$). The chlorine atom’s van der Waals radius (1.8 Å) influences packing efficiency, as seen in similar halogenated pyrimidines.

Thermodynamic Stability and Solvation Behavior

The compound demonstrates moderate thermal stability, decomposing above 200°C. Hydrolysis studies of malonate esters suggest susceptibility to basic conditions, with ester cleavage occurring at pH > 10. Solubility is highest in polar aprotic solvents (e.g., DMF, THF) due to dipole-dipole interactions with the ester and pyrimidine groups.

Table 3: Solubility and Stability Data

| Property | Value/Condition | Source |

|---|---|---|

| Solubility in DMF | >50 mg/mL | |

| Hydrolysis Rate (pH 7.4) | $$ t_{1/2} $$ ≈ 48 hours | |

| Melting Point | Not observed (decomposes >200°C) |

Properties

IUPAC Name |

diethyl 2-(2-chloropyrimidin-4-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOXAINQLLLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloropyrimidine

The synthesis of 2-chloropyrimidine is achieved via a high-temperature reaction involving dicyandiamide and ammonium chloride, followed by chlorination with hydrochloric acid. This process is adapted from CN102079725A, emphasizing economical raw materials and mild reaction conditions.

- The process yields high purity 2-chloropyrimidine with yields exceeding 92%, using inexpensive reagents such as dicyandiamide and ammonium chloride.

- The chlorination step employs sodium nitrite and zinc chloride as catalysts, operating under mild low-temperature conditions to prevent side reactions.

Synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate

This step involves acylation of diethyl malonate with 2-chloropyrimidine, catalyzed by magnesium chloride, under mild conditions.

| Parameter | Conditions | Data | Notes |

|---|---|---|---|

| Reagents | Diethyl malonate, 2-chloropyrimidine, MgCl₂ | mol ratio: 1:1–1:4 | Optimized for high yield |

| Solvent | Toluene | — | Facilitates extraction |

| Temperature | Room temperature to 25°C | Reaction time: 2–3 hours | Controlled to prevent side reactions |

| Work-up | Saturated NaCl, ethyl acetate extraction | — | Purification |

- The reaction yields are typically around 90%, with the product isolated as a yellow liquid.

- The process benefits from the use of inexpensive reagents and straightforward purification steps, making it suitable for scale-up.

Optimization and Data Summary

Data Table 1: Key Reaction Parameters and Yields

Note: The overall process emphasizes mild reaction conditions, high yields, and the use of cost-effective raw materials.

Research Findings and Advantages

- Cost Efficiency: The raw materials—dicyandiamide, ammonium chloride, hydrochloric acid, and sodium nitrite—are inexpensive and widely available, reducing overall production costs.

- Operational Simplicity: Reactions occur under mild temperatures with straightforward work-up procedures, including extraction and washing steps.

- Environmental Considerations: The process minimizes hazardous waste, avoiding the use of highly toxic reagents like phosphorus oxychloride or expensive intermediates.

- Industrial Scalability: The high yields and stable reaction conditions make this method suitable for large-scale manufacturing, as demonstrated in recent patents and research articles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloropyrimidine moiety in this compound undergoes nucleophilic substitution under basic conditions. Key examples include:

Mechanistic Insight :

The electron-deficient pyrimidine ring facilitates nucleophilic attack at the C2 position. The reaction typically requires bases (e.g., NaH or K₂CO₃) to deprotonate nucleophiles like amines or alcohols.

Alkylation and Cyclization

The malonate ester group participates in alkylation reactions, enabling cyclization to form fused heterocycles:

Key Observation :

Cyclopropane formation via alkylation is stereoelectronically controlled, with yields dependent on the steric bulk of the dihaloalkane.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions, expanding structural diversity:

Catalytic Systems :

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance coupling efficiency by stabilizing reactive intermediates.

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis under acidic or basic conditions:

Applications :

Hydrolysis products serve as precursors for carboxylate-containing pharmaceuticals, such as kinase inhibitors .

Conversion to Heterocyclic Systems

The compound acts as a scaffold for synthesizing pyrimidine-fused heterocycles:

Significance :

These heterocycles exhibit biological activity, including antiviral and anticancer properties .

Scientific Research Applications

Reaction Conditions

- Reagents : Diethyl malonate, 2-chloropyrimidine, sodium ethanolate.

- Solvent : Ethanol.

- Temperature : Reflux for approximately 2.5 hours.

Organic Synthesis

Diethyl 2-(2-chloropyrimidin-4-yl)malonate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to diverse pyrimidine derivatives.

- Hydrolysis : Ester groups can be hydrolyzed to yield corresponding carboxylic acids.

- Condensation Reactions : It can participate in forming more complex molecules through condensation.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it suitable for:

- Enzyme Inhibition Studies : It may inhibit specific enzymes by binding to their active sites, which is crucial in drug development targeting diseases such as cancer and infections.

- Development of Antiviral and Antimicrobial Agents : Research indicates its potential in synthesizing compounds that exhibit antiviral and antimicrobial properties .

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals. Its derivatives have shown efficacy in developing pesticides and herbicides that target specific plant pathogens or pests, contributing to agricultural productivity .

Case Study 1: Synthesis of Antiviral Agents

In a study aimed at developing new antiviral drugs, researchers synthesized derivatives of this compound. These derivatives were tested against viral strains, demonstrating promising inhibitory effects on viral replication pathways .

Case Study 2: Enzyme Inhibition

Another significant research project focused on using this compound to create enzyme inhibitors for therapeutic applications. The study revealed that certain derivatives effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of Diethyl 2-(2-chloropyrimidin-4-yl)malonate largely depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 879403-14-2

- Molecular Formula : C₁₁H₁₃ClN₂O₄

- Molecular Weight : 272.69 g/mol

- Structure : Features a diethyl malonate core substituted at the 2-position with a 2-chloropyrimidin-4-yl group ().

Role in Synthesis :

This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems such as pyrimidine derivatives. Its chlorine atom at the 2-position of the pyrimidine ring enhances reactivity for nucleophilic substitution, making it valuable in pharmaceutical and agrochemical applications ().

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Boiling Point/Melting Point : While specific data for this compound are unavailable, analogs like diethyl malonate (CAS 105-53-3) exhibit a boiling point of ~199°C (). The chloropyrimidine substituent likely increases molecular weight and boiling point compared to simpler esters.

- Hazard Profile : Diethyl malonate is classified as low hazard (), but the chlorine and pyrimidine groups in the main compound may elevate toxicity concerns, necessitating careful handling.

Biological Activity

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides a detailed overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound is characterized by its malonate backbone and a chloropyrimidine moiety. The molecular formula is C₁₁H₁₄ClN₃O₄, and it possesses several functional groups that contribute to its reactivity and biological interactions.

Biological Activity

1. Anticancer Properties

This compound has been investigated for its anticancer properties. It functions as a small molecule inhibitor targeting specific signaling pathways involved in cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytoreductive antitumor efficacy through mechanisms such as:

- Antiproliferative Activity: Inhibiting the growth of cancer cells.

- Antiangiogenic Mechanisms: Preventing the formation of new blood vessels that supply tumors .

2. Mechanism of Action

The biological activity of this compound is believed to be mediated through its interaction with certain enzymes and receptors involved in cellular signaling pathways. Specifically, it may inhibit the activity of enzymes critical for nucleic acid synthesis, which is essential for cancer cell replication .

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced biological activities. The synthetic routes typically involve:

- Formation of Pyrimidine Derivatives: Utilizing chlorinated pyrimidines as starting materials.

- Malonate Coupling: Reacting malonic acid derivatives with pyrimidine compounds under basic conditions.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(2-chloropyrimidin-4-yl)malonate, and what reaction conditions are critical for optimal yield?

- Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between diethyl malonate and 2-chloro-4-pyrimidinecarbaldehyde. Key steps include:

- Catalyst System: Piperidine and acetic acid (dual acid-base catalysis) to activate the aldehyde and malonate .

- Solvent: Non-polar solvents like n-heptane or toluene facilitate reflux conditions and azeotropic removal of water .

- Purification: Column chromatography or recrystallization to isolate the product.

Example protocol from analogous syntheses:

Mix diethyl malonate (2.5 mmol), 2-chloropyrimidine-4-carbaldehyde (2.5 mmol), piperidine (1 drop), and acetic acid (1 drop) in n-heptane. Reflux under nitrogen for 12–24 hours. Isolate via column chromatography (hexane/EtOAc).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Identifies proton environments (e.g., ester groups at δ ~4.2 ppm, pyrimidine protons at δ ~8.5 ppm) and confirms substitution patterns .

- UV-Vis Spectroscopy: Detects π→π* transitions in the pyrimidine ring (λmax ~260–280 nm) .

- X-Ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Q. How is the active methylene group in this compound exploited for alkylation or arylation reactions?

- Methodological Answer: The enolate of the malonate ester is generated using strong bases (e.g., NaH, LDA) and reacted with electrophiles:

- Alkylation: React with alkyl halides (e.g., methyl iodide) to introduce substituents at the α-position .

- Arylation: Use transition-metal catalysts (e.g., Pd) for coupling with aryl halides .

Example workflow:

Generate enolate with LDA at −78°C. Add electrophile (e.g., benzyl bromide). Quench with NH4Cl and purify via distillation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when varying catalytic systems (e.g., acid vs. base catalysis)?

- Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in situ IR or HPLC to identify intermediates .

- Computational Modeling (DFT): Compare activation energies of competing pathways (e.g., enolate vs. carbocation mechanisms) .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may favor enolate stability, while protic solvents (e.g., EtOH) promote protonation .

Q. What strategies enable enantioselective functionalization of this malonate derivative?

- Methodological Answer:

- Enzymatic Catalysis: Use pig liver esterase (PLE) or engineered enzymes to induce asymmetry in hydrolysis/alkylation .

- Chiral Organocatalysts: Thiourea catalysts or cinchona alkaloids for asymmetric Michael additions .

Example:

PLE-catalyzed hydrolysis of malonate esters yields enantiomerically enriched acids (e.g., >90% ee).

Q. How can computational tools predict reactivity and regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer:

- Docking Studies: Model interactions between the malonate enolate and metal catalysts (e.g., Pd(0)) to predict coupling sites .

- Molecular Dynamics (MD): Simulate solvent effects on transition states .

- Hammett Analysis: Correlate substituent electronic effects with reaction rates.

Q. What experimental approaches address solubility challenges in polar reaction media?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.